3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Description
Properties
Molecular Formula |
C17H15F2N3O3 |
|---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
InChI |
InChI=1S/C17H15F2N3O3/c18-16(19)12-8-14(23)22(7-6-15(24)25)17-13(12)10-21(20-17)9-11-4-2-1-3-5-11/h1-5,8,10,16H,6-7,9H2,(H,24,25) |
InChI Key |
NEARYXQVTZVULI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=CC(=O)N(C3=N2)CCC(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclocondensation Strategies
Three-Component Reaction via Knoevenagel-Michael Cascade
A scalable route involves the one-pot reaction of arylglyoxals , 3-methyl-1-aryl-1H-pyrazol-5-amine , and cyclic 1,3-dicarbonyl compounds in aqueous acetone mediated by tetrapropylammonium bromide (TPAB). The mechanism proceeds through:
- Knoevenagel adduct formation between the arylglyoxal and dicarbonyl compound
- Michael addition of the pyrazol-5-amine to the α,β-unsaturated intermediate
- Intramolecular cyclization followed by oxidation to aromatize the pyridine ring
Reaction conditions:
- Solvent : Water/acetone (1:2 v/v)
- Temperature : 80°C
- Catalyst : 20 mol% TPAB
- Time : 3–5 hours (TLC monitoring)
This method achieves 90–98% yields for analogous pyrazolo[3,4-b]pyridines, with the benzyl group introduced via selection of aryl-substituted pyrazolamines.
Sequential Functionalization of Pyrazolo[3,4-b]pyridine Core
Difluoromethylation via Halogen Exchange
Patent CN111362874B discloses a protocol for introducing difluoromethyl groups using 2,2-difluoroacetyl halides . Adapted for the target compound:
Condensation :
- React 2-benzyl-4-bromo-6-oxo-2H-pyrazolo[3,4-b]pyridine-7-propanoate with 2,2-difluoroacetyl chloride in presence of NaI
- Conditions : −30°C, THF solvent, 2 hours
Cyclization :
- Treat intermediate with methylhydrazine hydrate
- Temperature gradient : −30°C → 80°C over 4 hours
Hydrolysis :
Table 1. Optimization of Difluoromethylation
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst | NaI (0.5 eq) | +15% |
| Reaction Temp | −30°C to 80°C | 99.7% purity |
| Methylhydrazine Eq | 1.1 eq | Isomer 96:4 |
Palladium-Catalyzed C-H Functionalization
Direct Benzylation via Cross-Coupling
A novel approach employs Pd(OAc)₂/Xantphos system for late-stage benzylation:
- Start with 4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine-7-propanoic acid
- C-H activation at C2 position
- Coupling with benzyl bromide (2.5 eq)
- Reductive elimination under CO atmosphere
Key advantages :
Solid-Phase Synthesis for Parallel Optimization
Wang Resin-Supported Route
Immobilize 3-oxo-propanoic acid on Wang resin via ester linkage:
- Stepwise assembly :
- Load β-ketoester → cyclize with hydrazine → introduce difluoromethyl
- Cleavage :
- TFA/DCM (95:5) releases product
- Purity : 92–95% (HPLC)
Throughput : 48 variants/week possible using robotic synthesizers.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-mill grinding of:
- 3-amino-2-benzylpyrazole
- Ethyl 4,4-difluoroacetoacetate
- Paraformaldehyde
Conditions :
- Frequency : 30 Hz
- Time : 45 minutes
- Solvent-free
- Yield : 89%
Characterized by in situ Raman monitoring to track cyclization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzyl and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Potential Applications
- Anticancer Agent: Research indicates that compounds similar to 3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid exhibit antiproliferative effects against various cancer cell lines. These mechanisms often involve the induction of apoptosis through caspase activation and poly(ADP-ribose) polymerase cleavage.
- Chemical Reactivity and Biological Interactions: The presence of difluoromethyl and benzyl substituents enhances the compound's chemical reactivity and potential biological interactions.
Several compounds share structural similarities with Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin | Trifluoromethyl group | Antitumor activity |
| 2-butyl-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin | Similar pyrazolo structure | Enzyme inhibition |
| 5-(benzyloxy)-1-methylpyrazolo[3,4-b]pyridine | Benzyl ether instead of ester | Potential anti-inflammatory |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | Contains a phenolic group | Antiproliferative |
| 5-(Difluoromethyl)-1H-pyrazole | Simple pyrazole structure | Antimicrobial |
| 7-Methylpyrazolo[3,4-b]pyridine | Methyl substitution on pyridine | Neuroprotective effects |
Mechanism of Action
The mechanism of action of 3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
- Molecular Formula : C₁₇H₁₅F₂N₃O₃
- Molecular Weight : 347.32 g/mol
- CAS Number : 1018127-17-7
- Purity : ≥95% (reported by suppliers)
- Key Features: Position 2: Benzyl group (hydrophobic aromatic substituent). Position 4: Difluoromethyl group (electron-withdrawing, enhances metabolic stability).
This compound is a pyrazolo[3,4-b]pyridine derivative, a scaffold known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications .
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs with modifications at positions 2 (R²) and 4 (R⁴), along with their molecular properties:
Key Observations
Alkyl Groups (Propyl, Isopropyl): Smaller substituents reduce molecular weight and may improve metabolic stability compared to benzyl . Cyclopentyl: Adds steric bulk, which could influence target binding selectivity .
Position 4 Substituents :
- Difluoromethyl : Balances electron-withdrawing effects and metabolic resistance. Present in the target compound and multiple analogs .
- Trifluoromethyl : Stronger electron-withdrawing effect than difluoromethyl, possibly altering electronic distribution in the core scaffold .
Position 7 Propanoic Acid: A conserved feature across analogs, suggesting critical roles in solubility (via ionization) or target interaction (e.g., hydrogen bonding) .
Molecular Weight Trends :
- The target compound (347.32 g/mol) is heavier than analogs due to the benzyl group.
- Analogs with smaller R² groups (e.g., methyl, isopropyl) have lower molecular weights (271–325 g/mol) .
Biological Activity
3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a complex organic compound recognized for its unique structural features, particularly the pyrazolo[3,4-b]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, especially in anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F2N3O3, with a molecular weight of approximately 347.32 g/mol. Its structural elements include:
- Pyrazolo[3,4-b]pyridine core : Known for diverse biological activities.
- Difluoromethyl group : Enhances chemical reactivity and biological interactions.
- Benzyl substituent : Increases lipophilicity, influencing pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly antiproliferative effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis through pathways such as caspase activation and poly(ADP-ribose) polymerase cleavage.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Induces apoptosis in cancer cell lines (e.g., HeLa, MCF7) |
| Enzyme Inhibition | Targets cyclin-dependent kinases (CDKs), influencing cell cycle progression |
| Interaction Studies | Binds to proteins involved in cell signaling pathways |
The biological activity of this compound can be attributed to its interaction with key cellular targets:
- Caspase Activation : Induces apoptosis by activating caspases, leading to programmed cell death.
- CDK Inhibition : Inhibits cyclin-dependent kinases (CDK2 and CDK9), disrupting cell cycle progression and promoting apoptosis.
- Protein Binding : Modulates enzymatic activities by binding to various biological macromolecules.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- A study demonstrated that this compound exhibits significant cytotoxicity against HeLa cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Benzyl...) | HeLa | 2.59 | Apoptosis induction |
| Doxorubicin | HeLa | 2.35 | DNA intercalation |
| Compound 9a | MCF7 | 1.50 | CDK inhibition |
Future Directions
Further research is warranted to explore the following areas:
- Modification of Structural Features : Enhancing selectivity and efficacy through structural modifications.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : Elucidating specific binding affinities and interactions with cellular targets.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and acid-catalyzed ring closure. For example, describes a procedure using General Procedure F1 (amide formation) to synthesize analogous pyridin-3-yl derivatives. Key steps include:
- Cyclization : Using reagents like POCl₃ or HATU for activating carboxylic acid intermediates.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.
- Purity validation : HPLC (e.g., 97.34% purity reported in ) and LCMS to monitor byproducts. For difluoromethyl groups, ensure anhydrous conditions to prevent hydrolysis .
Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Answer:
- 1H NMR : The difluoromethyl group (-CF₂H) typically appears as a triplet (δ ~5.8–6.2 ppm, ) due to coupling with fluorine. The benzyl protons resonate as a singlet (δ ~4.5–5.0 ppm). reports δ 13.99 ppm (acidic proton) and δ 8.69 ppm (pyridine protons) for a related compound .
- ESIMS : The molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 311.1 in ). High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula .
Advanced: How can contradictory solubility or stability data be resolved during formulation studies?
Answer:
Discrepancies may arise from polymorphic forms, hydration states, or solvent interactions. Methodological approaches include:
- Powder X-ray diffraction (PXRD) : To identify crystalline vs. amorphous forms (e.g., uses crystallography for structural confirmation).
- Dynamic vapor sorption (DVS) : Assess hygroscopicity.
- Accelerated stability testing : Expose the compound to varied pH, temperature, and light conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Advanced: What computational strategies are effective for predicting the compound’s biological targets or binding affinity?
Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinase or protease targets). notes pyridine derivatives as herbicide targets, suggesting analogous docking studies for this compound.
- QSAR modeling : Correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) with activity using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How can researchers design experiments to elucidate the mechanism of action in cellular assays?
Answer:
- Target engagement assays : Use fluorescence polarization or SPR to measure binding to suspected targets (e.g., kinases or GPCRs).
- Pathway analysis : CRISPR-Cas9 knockout libraries or RNA-seq to identify downstream pathways. emphasizes linking results to theoretical frameworks (e.g., enzyme inhibition kinetics) .
- Metabolomics : Track metabolic shifts using LC-MS/MS after compound exposure.
Basic: What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Storage conditions : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation or photodegradation.
- Stability monitoring : Periodic HPLC checks (e.g., every 6 months) to detect degradation peaks. recommends similar protocols for labile heterocycles .
Advanced: How can synthetic byproducts or isomers be identified and minimized?
Answer:
- Reaction optimization : Use DOE (Design of Experiments) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
- Chiral HPLC : Resolve enantiomers if stereocenters are present.
- Mechanistic studies : Employ in-situ IR or NMR to track intermediates. highlights the importance of ESIMS for identifying byproducts like dehalogenated species .
Advanced: What strategies address low bioavailability in preclinical models?
Answer:
- Prodrug design : Convert the carboxylic acid to ester or amide derivatives (e.g., notes fluazifop as a propanoic acid prodrug).
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility and circulation time.
- Permeability assays : Caco-2 cell monolayers to assess intestinal absorption .
Basic: How can researchers validate the compound’s activity in enzyme inhibition assays?
Answer:
- Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase assays for kinases).
- Control experiments : Include positive controls (e.g., staurosporine for kinases) and vehicle controls. ’s LCMS data can guide assay sensitivity thresholds .
Advanced: What statistical methods are recommended for analyzing dose-response data with high variability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
